molecular formula C4H10N2O B1594511 1-Ethyl-3-methylurea CAS No. 28145-10-0

1-Ethyl-3-methylurea

Cat. No. B1594511
CAS RN: 28145-10-0
M. Wt: 102.14 g/mol
InChI Key: IABRWXCXQSTUSS-UHFFFAOYSA-N
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Description



  • 1-Ethyl-3-methylurea (C<sub>4</sub>H<sub>10</sub>N<sub>2</sub>O) is a chemical compound with a molecular weight of 102.135 Da .

  • It is also known by its IUPAC name: 1-Ethyl-3-methylurea .

  • The chemical structure of 1-Ethyl-3-methylurea is available in the ChemSpider database.





  • Synthesis Analysis



    • Unfortunately, I do not have access to specific synthesis methods for this compound. However, it is commonly synthesized through established organic chemistry procedures.





  • Molecular Structure Analysis



    • The molecular formula of 1-Ethyl-3-methylurea is C<sub>4</sub>H<sub>10</sub>N<sub>2</sub>O .

    • It has a molar refractivity of 27.8 cm<sup>3</sup> and contains 3 hydrogen bond acceptors and 2 hydrogen bond donors .

    • The compound is non-flammable and has no specific hazards associated with it.





  • Chemical Reactions Analysis



    • Unfortunately, I do not have specific information on chemical reactions involving 1-Ethyl-3-methylurea. Further research would be needed to explore its reactivity.





  • Physical And Chemical Properties Analysis



    • Density: 0.9±0.1 g/cm³

    • Boiling Point: 267.0±0.0 °C at 760 mmHg

    • Flash Point: 121.6±18.9 °C

    • Surface Tension: 28.4±3.0 dyne/cm




  • Scientific Research Applications

    Metabolic Studies and Biochemical Properties

    Research on similar compounds to 1-Ethyl-3-methylurea has provided insights into their metabolism and biochemical properties. For example, studies have shown that certain metabolites, such as those derived from 3-(4-chlorophenyl)-1-methylurea, undergo transformations producing formaldehyde and 4-chlorophenylurea. These findings can be crucial in understanding the metabolic pathways and biological effects of related compounds like 1-Ethyl-3-methylurea (Tanaka, Swanson, & Frear, 1972).

    Mutagenic and Genotoxic Properties

    1-Ethyl-1-nitrosourea, a compound closely related to 1-Ethyl-3-methylurea, has been extensively studied for its mutagenic and genotoxic properties. This research is vital for understanding the potential risks associated with exposure to such compounds. Studies have shown that 1-Ethyl-1-nitrosourea is a potent mutagen, indicating the importance of careful handling and application of these chemicals (Shibuya & Morimoto, 1993).

    Chemical Synthesis and Reactions

    Research into the synthesis and reactions of compounds similar to 1-Ethyl-3-methylurea contributes significantly to the field of organic chemistry. For instance, the reactions of alkyl isothiocyanates with cyclic thioureas have been explored, leading to the production of novel compounds. Such studies are crucial for the development of new synthetic methodologies and materials (Matsumura et al., 1986).

    Therapeutic Applications

    Research on derivatives of 1-Ethyl-3-methylurea, such as certain ureas and carbamates, has shown potential in therapeutic applications. For instance, studies have identified compounds with significant antiarrhythmic and hypotensive properties, which could be valuable for medical applications (Chalina, Chakarova, & Staneva, 1998).

    Solvent-Dependent Properties

    The properties of 1-Ethyl-3-methylurea derivatives in different solvents have been a subject of study, providing insights into their chemical behavior. For instance, the solvent-dependent conformational system of hydroxyureas has been investigated, revealing important information about their interactions and stability in various environments (Parker, Lemke, & Moore, 1977).

    Safety And Hazards



    • 1-Ethyl-3-methylurea is not considered hazardous according to the 2012 OSHA Hazard Communication Standard.

    • However, safety precautions should still be followed, especially when handling the compound at elevated temperatures.




  • Future Directions



    • Research on 1-Ethyl-3-methylurea is ongoing, particularly in the context of sustainable materials and energy applications.

    • Future studies may focus on its reactivity, potential applications, and safety considerations.




    Remember that this analysis is based on available data, and further research may provide additional insights. If you need more specific details or have any other questions, feel free to ask! 🌟


    properties

    IUPAC Name

    1-ethyl-3-methylurea
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H10N2O/c1-3-6-4(7)5-2/h3H2,1-2H3,(H2,5,6,7)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IABRWXCXQSTUSS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCNC(=O)NC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H10N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00182416
    Record name Urea, 1-ethyl-3-methyl-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00182416
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    102.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-Ethyl-3-methylurea

    CAS RN

    28145-10-0
    Record name N-Ethyl-N′-methylurea
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=28145-10-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Urea, 1-ethyl-3-methyl-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028145100
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Urea, 1-ethyl-3-methyl-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00182416
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    6
    Citations
    W Lijinsky, JE Saavedra… - Journal of Toxicology and …, 1989 - Taylor & Francis
    … Nitrosodimethylurea and nitroso-1-methyl-3ethylurea gave rise primarily to tumors of the nervous system, whereas nitrosodiethylurea and nitroso-1-ethyl-3-methylurea gave rise to …
    Number of citations: 20 www.tandfonline.com
    W Lijnsky, RK Elespuru, AW Andrews - Mutation Research/Fundamental …, 1987 - Elsevier
    Mutagenic capacity, prophage-inducing ability, and decomposition rates of mono- and di-alkylnitrosoureas with the same alkyl groups were studies in aqueous systems using S. …
    Number of citations: 24 www.sciencedirect.com
    V Papesch, EF Schroeder - The Journal of Organic Chemistry, 1951 - ACS Publications
    … the previously known 1-ethyl-3methylurea and l-butyl-3-ethylurea. Obtained from commercial sources, mainly Sharpies Chemicals, Inc., were …
    Number of citations: 214 pubs.acs.org
    G González‐Alatorre… - … journal of chemical …, 2004 - Wiley Online Library
    The kinetics of the nitrosation of 1,3‐dimethyl (DMU), 1,3‐diethyl (DEU), 1,3‐dipropylurea (DPU), 1,3‐dibuthyl (DBU), and 1,3‐diallylurea (DAU) were studied in a conventional UV/vis …
    Number of citations: 9 onlinelibrary.wiley.com
    T Zaminelli, E Magli, F Frecentese, CH Lescano… - …, 2019 - Wiley Online Library
    … 5-(Trifluoromethyl)thiophene-3-carbaldehyde was purchased from Aurora Building Blocks, 1-ethyl-3-methylurea was purchased from AKos Building Blocks and all the other commercial …
    T O¹-alkyl - Carcinogen Risk Assessment: New …, 1988 - Cold Spring Harbor Laboratory …
    Number of citations: 0

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